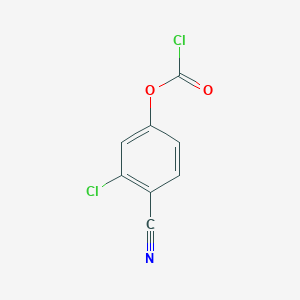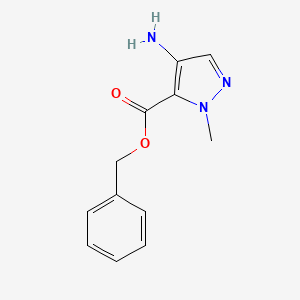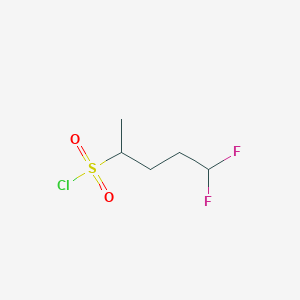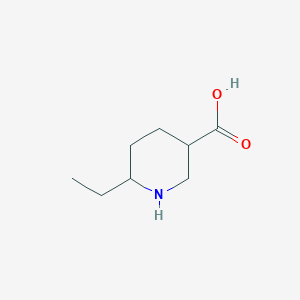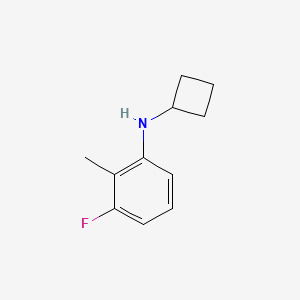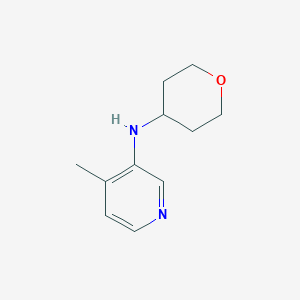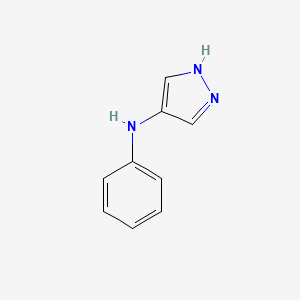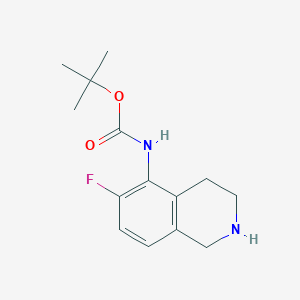
tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a chemical compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate typically involves the reaction of 6-fluoro-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group
Chemical Reactions Analysis
tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the carbamate protecting group.
Scientific Research Applications
tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis and as a protecting group for amines.
tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate: A more complex compound with similar structural features, used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19FN2O2 |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-12-10-6-7-16-8-9(10)4-5-11(12)15/h4-5,16H,6-8H2,1-3H3,(H,17,18) |
InChI Key |
LVVMIBMOSXESDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1CCNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


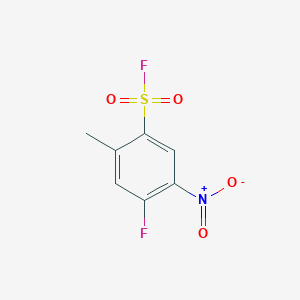

![2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B13256506.png)
![3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B13256507.png)
![1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13256513.png)
![N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B13256514.png)
![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13256522.png)
